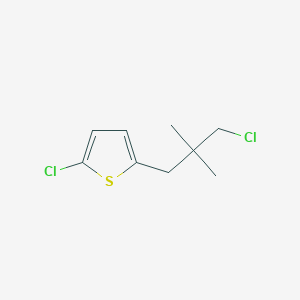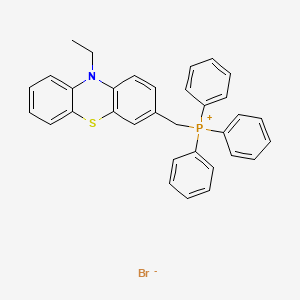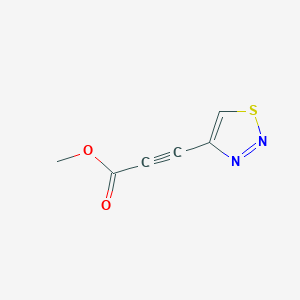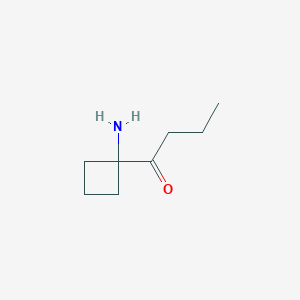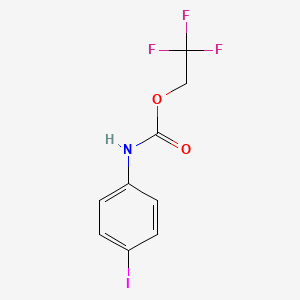
2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol . This compound is characterized by the presence of a trifluoroethyl group and an iodophenyl group attached to a carbamate moiety. It is primarily used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodophenyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include iodophenyl derivatives with higher oxidation states.
Reduction: Products may include reduced forms of the iodophenyl group.
Hydrolysis: Products include 4-iodoaniline and 2,2,2-trifluoroethanol.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodophenyl group can participate in various binding interactions with biological targets. The carbamate moiety can act as a potential site for hydrolysis, releasing active intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-bromophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for introducing iodine into complex molecules.
Eigenschaften
CAS-Nummer |
1087788-99-5 |
|---|---|
Molekularformel |
C9H7F3INO2 |
Molekulargewicht |
345.06 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-3-1-6(13)2-4-7/h1-4H,5H2,(H,14,15) |
InChI-Schlüssel |
WCHXANCPODAGPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
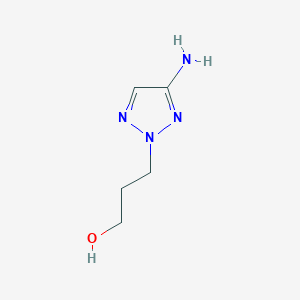
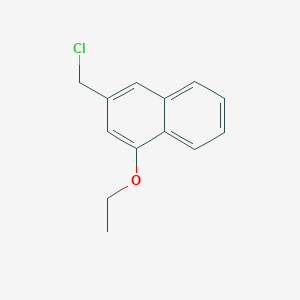
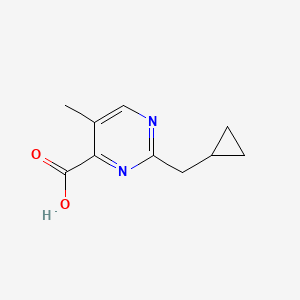
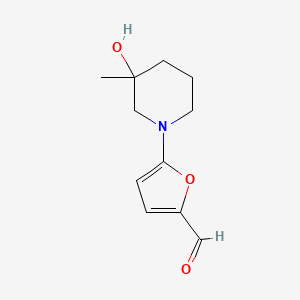
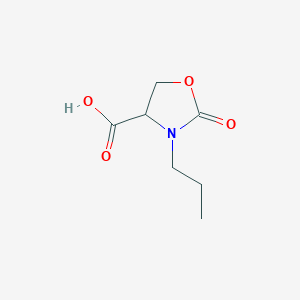
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
